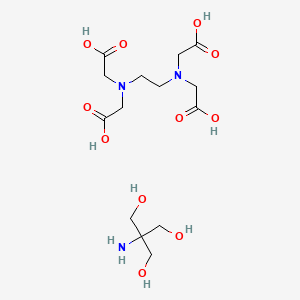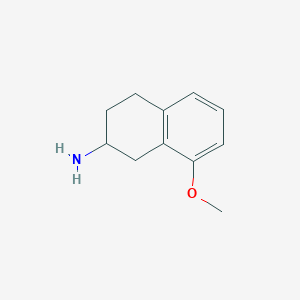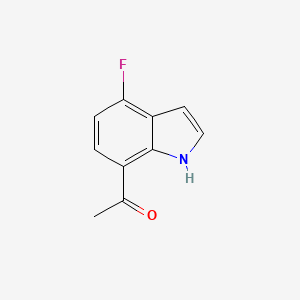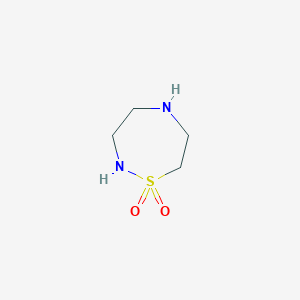
1,2,5-Thiadiazepane 1,1-dioxide
概要
説明
1,2,5-Thiadiazepane 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S . It is a type of sultam, a class of compounds that have demonstrated significant biological activity .
Synthesis Analysis
The synthesis of this compound can be achieved through a microwave-assisted, continuous-flow organic synthesis (MACOS) protocol. This process involves a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy . The optimized protocol in MACOS was utilized for scale-out and further extended for library production using a multicapillary flow reactor .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The bond lengths typical for neutral and anion radical species have been measured, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively . The compound can undergo a variety of reactions, including condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C4H10N2O2S), average mass (150.199 Da), and monoisotopic mass (150.046295 Da) . More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .
科学的研究の応用
Synthesis and Library Production
1,2,5-Thiadiazepane 1,1-dioxides have been a subject of extensive research in the field of organic synthesis. An innovative approach involving microwave-assisted, continuous-flow organic synthesis (MACOS) has been developed for the synthesis of a functionalized 1,2,5-thiadiazepane 1,1-dioxide library. This method utilizes a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy, enabling the production of a 50-member library with high purity and yields (Ullah et al., 2012). Similarly, the automated synthesis of a 96-member library of triazolated 1,2,5-thiadiazepane 1,1-dioxides has been achieved using a double aza-Michael strategy on an automated parallel synthesis platform (Zang et al., 2012).
Molecular Structure and Stability
DFT studies have been conducted to understand the molecular structures and relative stabilities of 1,2,7-thiadiazepane 1,1-dioxide and its oxide forms. These studies provide insights into the conformational stability of these compounds, which is crucial for their potential applications (Haghdadi et al., 2016).
Chemical Reactivity and Applications
1,2,5-Thiadiazepane 1,1-dioxides have also been studied for their reactivity and potential applications in the construction of functional molecular materials. Research has explored the synthesis strategies, electrochemistry, and reactivity of these compounds, including their ability to form coordination compounds and their magnetic properties (Pakulski & Pinkowicz, 2021). The addition reaction of diamides to 1,2,5-thiadiazole 1,1-dioxide derivatives has also been investigated, revealing interesting insights into the nucleophilic addition reactions of these compounds (Caram et al., 2004).
Safety and Hazards
将来の方向性
The future research directions involving 1,2,5-Thiadiazepane 1,1-dioxide could include further exploration of its synthesis methods, reactivity, and potential applications in the construction of functional molecular materials . The development of new methodologies to synthesize various sultams libraries for high throughput screening (HTS) is also a promising area of research .
作用機序
Target of Action
It’s known that this compound is synthesized for biological screening , suggesting that it interacts with biological targets to exert its effects.
Mode of Action
The compound is synthesized using a one-pot elimination and inter-/intramolecular double aza-Michael addition strategy
Biochemical Pathways
As the compound is used in biological screening
Result of Action
Given that the compound is synthesized for biological screening
特性
IUPAC Name |
1,2,5-thiadiazepane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S/c7-9(8)4-3-5-1-2-6-9/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQLPJWKJFFSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNS(=O)(=O)CCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

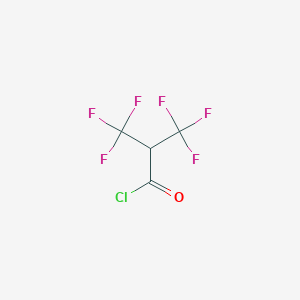
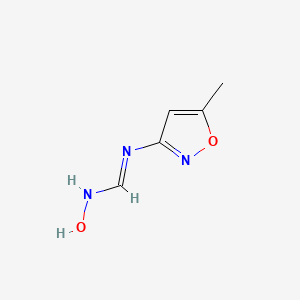

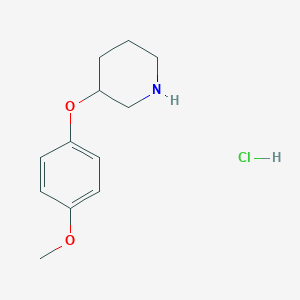
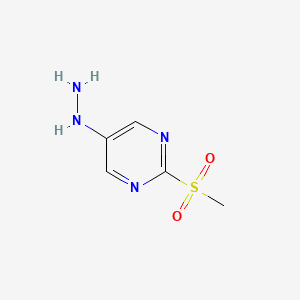
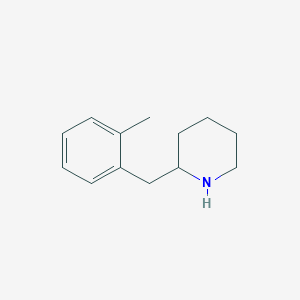
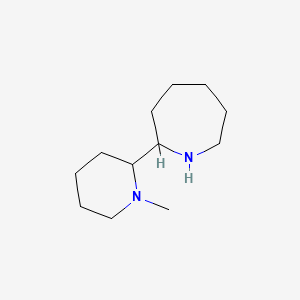
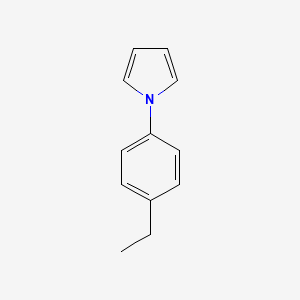
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)
![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)
